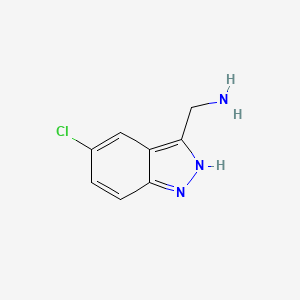

(5-chloro-1H-indazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSPLSWAOXLBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118511-97-0 | |

| Record name | (5-chloro-1H-indazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 5 Chloro 1h Indazol 3 Yl Methanamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like (5-chloro-1H-indazol-3-yl)methanamine to calculate various properties, including molecular orbitals, charge distribution, and thermodynamic functions. derpharmachemica.com These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. derpharmachemica.com

For indazole derivatives, DFT calculations can map the electron density distribution of these orbitals. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas. This analysis helps predict which sites on the molecule are susceptible to electrophilic or nucleophilic attack. Furthermore, charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps or calculated via methods like Mulliken population analysis, identifies the net atomic charges on each atom, revealing polar regions and potential sites for intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data representative of typical DFT calculation outputs for similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures overall molecular polarity |

Quantum chemical calculations are instrumental in predicting spectroscopic signatures, which can be used to confirm the identity and structure of a synthesized compound. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra. derpharmachemica.com Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule, aiding in the interpretation of experimental spectra. derpharmachemica.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These theoretical values, when compared with experimental data, provide a powerful method for structural elucidation and confirmation. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. derpharmachemica.com

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates how theoretical calculations are compared with experimental data for spectroscopic analysis. Data is hypothetical.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch (indazole) | 3450 | 3445 | Stretching of the indazole N-H bond |

| C-H stretch (aromatic) | 3100 | 3095 | Stretching of C-H bonds on the benzene (B151609) ring |

| N-H bend (amine) | 1620 | 1615 | Bending motion of the primary amine group |

| C-Cl stretch | 750 | 748 | Stretching of the carbon-chlorine bond |

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the key flexible bond is the C-C bond connecting the methanamine group to the indazole ring.

Rotation around this bond leads to different spatial orientations of the amine group relative to the bicyclic core. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond and calculating the energy at each step. This process generates an energy landscape, where energy minima correspond to stable conformers and energy maxima represent transition states. The results can reveal the most energetically favorable conformation(s) that the molecule is likely to adopt. Crystal structure studies of similar indazole systems show that the planarity of the fused rings is a key structural feature, with substituents potentially lying in or out of this plane. researchgate.netnih.gov

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or nucleic acid. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. jocpr.comnih.gov The process involves placing the ligand in various positions and conformations within the binding pocket and scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting binding energy or score indicates the strength of the interaction.

This profiling can identify key amino acid residues in the protein that interact with the ligand. For instance, the amine group of this compound could act as a hydrogen bond donor, while the nitrogen atoms in the indazole ring could act as acceptors. The chloro-substituted benzene ring might engage in hydrophobic or halogen bonding interactions. Docking studies on related indazole derivatives have shown interactions with cancer-related proteins such as MDM2 and PBR. jocpr.comjocpr.com

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target This table shows the kind of data generated from a molecular docking study.

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Hydrogen Bonds | 3 | Amine group with GLU-85; Indazole N-H with ASP-145 |

| Hydrophobic Interactions | 4 | Benzene ring with LEU-25, VAL-33, ILE-140 |

| Key Interacting Residues | GLU-85, ASP-145, LEU-25 | Highlights the most critical amino acids for binding |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into its flexibility and stability.

These simulations can reveal how the protein and ligand adapt to each other upon binding. For example, the entry of the ligand might cause a flexible loop in the protein's active site to close over it, securing the interaction. Conversely, the ligand itself may adopt a different conformation when bound compared to when it is free in solution. Analyzing the trajectory of an MD simulation helps to assess the stability of the predicted binding pose from docking and provides a more realistic understanding of the interaction dynamics at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For indazole derivatives, including this compound, these models are instrumental in understanding how structural modifications influence their therapeutic potential and behavior. nih.govresearchgate.net By developing statistically robust models, researchers can predict the activity of novel, unsynthesized indazole compounds, thereby guiding the design of more potent and selective molecules. chalcogen.ro

Descriptor Selection and Model Validation

The foundation of a predictive QSAR/QSPR model lies in the careful selection of molecular descriptors and rigorous statistical validation. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For indazole derivatives, a combination of various descriptor classes is often utilized to capture the complex relationship between structure and activity. nih.gov These can include:

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and connectivity indices. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encompass steric (e.g., molecular volume) and electronic properties (e.g., dipole moment). nih.govnih.gov

Quantum Chemical Descriptors: These provide insights into the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. chalcogen.ro

Genetic algorithms coupled with multiple linear regression (GA-MLR) are frequently used methods to select the most relevant descriptors from a large pool, preventing overfitting and creating a robust model. nih.gov

Model Validation: To ensure a QSAR model is statistically significant and possesses predictive power, it must undergo stringent validation. researchgate.net This involves both internal and external validation techniques. nih.gov Key statistical parameters include:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the fraction of variance in the observed activity that is explained by the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | An internal validation metric, typically calculated using the leave-one-out (LOO) method, that assesses the model's predictive ability. | > 0.5 |

| R²_pred (Predictive R²) | An external validation metric that measures how well the model predicts the activity of an independent test set of compounds. | > 0.6 |

| r²_m | A modified R-squared metric for external validation that considers the agreement between observed and predicted values. | > 0.5 |

| SEE (Standard Error of Estimate) | Measures the goodness of fit of the model; lower values indicate a better fit. | As low as possible |

A study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a QSAR model that could explain 85.2% (R²) of the variance in inhibitory activity and predict 78.1% (Q²) of it. nih.gov The model demonstrated good external predictability of 68.5% (R²_pred). nih.gov

Predictive Modeling for Biological Activity Potential

Once validated, QSAR models serve as powerful tools to predict the biological activity of novel indazole derivatives. chalcogen.ro These models provide a quantitative equation that links specific structural features (the descriptors) to a biological response. For instance, a 3D-QSAR study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors generated steric and electrostatic contour maps. nih.gov These maps visually represent regions where bulky groups (steric) or specific charge distributions (electrostatic) would either enhance or diminish the inhibitory activity. nih.gov

Such predictive models allow for the in silico design of new compounds with potentially improved activity. By analyzing the model's equation and contour maps, medicinal chemists can strategically modify the indazole scaffold, such as the substituents on the benzene ring or at the N1 position, to optimize interactions with the biological target. nih.gov This rational design approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques that play a crucial role in modern drug discovery, particularly in identifying and optimizing lead compounds based on the indazole scaffold. nih.govnih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For indazole derivatives, these key features are identified from the common structural motifs present in a set of active compounds or from the interaction patterns observed in a ligand-receptor crystal structure. nih.govnih.gov

The indazole nucleus itself is often considered a privileged scaffold or a key pharmacophoric element. pharmablock.com Its unique structure provides:

An NH group that can act as a hydrogen bond donor. pharmablock.com

An additional nitrogen atom that can serve as a hydrogen bond acceptor. pharmablock.com

A bicyclic aromatic system capable of hydrophobic and π-π stacking interactions.

Studies on various indazole-based inhibitors have identified specific pharmacophoric models. For example, a study on HIF-1α inhibitors generated a five-point pharmacophore hypothesis consisting of one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings (A1D2R3R4R5_4). nih.gov Similarly, research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated that the 1H-indazole motif is a novel key pharmacophore, with its interactions with the heme ferrous ion and hydrophobic pockets being crucial for activity. mdpi.comnih.gov

| Feature | Description | Role in Binding |

| Hydrogen Bond Donor (HBD) | Typically the N-H group of the indazole ring. | Forms crucial hydrogen bonds with target residues (e.g., backbone nitrogens or side-chain oxygens). nih.govpharmablock.com |

| Hydrogen Bond Acceptor (HBA) | The sp2 hybridized nitrogen atom in the pyrazole (B372694) ring. | Accepts hydrogen bonds from amino acid residues in the target's active site. pharmablock.com |

| Aromatic Ring (AR) | The fused benzene and pyrazole rings. | Participates in hydrophobic interactions and π-π stacking with aromatic residues of the target. mdpi.com |

| Hydrophobic Feature (HY) | Can be the indazole core or nonpolar substituents. | Occupies hydrophobic pockets within the binding site. mdpi.com |

These identified features guide the design of new molecules that fit the pharmacophore model, increasing the likelihood of them being active. nih.gov

Ligand-Based and Structure-Based Virtual Screening

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net This process can be broadly categorized into two approaches, both of which are applicable to indazole derivatives.

Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. nih.gov A pharmacophore model, developed from these known active indazole derivatives, is used as a 3D query to search databases for other molecules that match the required pharmacophoric features. researchgate.net Molecules that fit the model are selected as "hits" for further experimental testing.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (e.g., from X-ray crystallography), SBVS can be performed. researchgate.net This approach, often involving molecular docking, simulates the interaction between each molecule in a library and the target's binding site. mdpi.com Compounds are scored and ranked based on their predicted binding affinity and how well their conformation fits within the active site. For indazole derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the indazole's nitrogen atoms and the protein's hinge region, which is a common binding mode for kinase inhibitors. pharmablock.com This information is invaluable for optimizing lead compounds to improve their potency and selectivity. nih.gov

Both VS approaches allow for the rapid and cost-effective evaluation of vast chemical spaces, far exceeding what is possible with experimental high-throughput screening alone, ultimately accelerating the discovery of new indazole-based therapeutic agents. researchgate.netnih.gov

Pre Clinical Biological Activity and Mechanistic Investigations of 5 Chloro 1h Indazol 3 Yl Methanamine Derivatives

Target Identification and Validation Studies

The initial phase of understanding the therapeutic potential of novel compounds involves identifying their specific molecular targets. For derivatives of (5-chloro-1H-indazol-3-yl)methanamine, this process has involved a combination of enzyme inhibition assays, receptor binding profiling, and established proteomic strategies.

The 1H-indazole-3-amine framework is recognized as an effective hinge-binding fragment, particularly for interacting with the hinge region of protein kinases. nih.gov This has led to the development of numerous indazole-based kinase inhibitors. nih.gov Research has identified several derivatives that exhibit potent inhibitory activity against a variety of kinases critical to cancer cell proliferation and survival.

For instance, Entrectinib, which contains a 1H-indazole-3-amide structure, is a powerful inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Similarly, Pazopanib is a tyrosine kinase inhibitor. nih.gov Other synthetic derivatives have shown activity against targets such as Bcr-Abl, Fibroblast growth factor receptors (FGFRs), and the Epidermal growth factor receptor (EGFR). nih.gov One study detailed a derivative, compound 89 , which inhibited Bcr-AblWT with an IC₅₀ of 0.014 µM. nih.gov Another compound, 107 , was found to be the most active against the L858R/T790M double mutant of EGFR, showing an IC₅₀ value of 0.07 µM. nih.gov Furthermore, derivatives have been developed as pan-Pim kinase inhibitors, with compound 82a demonstrating IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

Beyond kinases, indazole derivatives have been investigated as inhibitors of other enzymes. A study on novel 3-chloro-6-nitro-1H-indazole derivatives identified compounds with promising activity against the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. researchgate.net

| Derivative Class/Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | 12 nM |

| Compound 89 | Bcr-AblWT | 0.014 µM |

| Compound 107 | EGFR (L858R/T790M mutant) | 0.07 µM |

| Compound 82a | Pim-1 Kinase | 0.4 nM |

| Pim-2 Kinase | 1.1 nM | |

| Pim-3 Kinase | 0.4 nM | |

| Pazopanib Hybrids (e.g., 131, 132) | Histone Deacetylases (HDACs) | Data not specified |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives (e.g., 129, 130) | Phosphoinositide-dependent kinase-1 (PDK1) | 80 nM and 90 nM, respectively |

In addition to enzyme inhibition, derivatives of the indazole scaffold have been identified as modulators of receptor activity. Screening and structure-activity relationship studies have led to the discovery of compounds that bind to and activate specific receptors.

One study reported the discovery of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of Aryl Hydrocarbon Receptor (AHR) agonists. researchgate.net AHR is a ligand-dependent transcription factor involved in regulating immune responses. The most active compound from this series, 24e , exhibited an EC₅₀ value of 0.015 µM for AHR activation. researchgate.net Another derivative, (1-benzo(1,3)dioxal-5-ylmethyl-piperidines-4-yl)-(5-chloro-1H-indazole-3-yl)-amine, was identified as a melanin-concentrating hormone-1 (MCH1) receptor antagonist. nih.gov

| Derivative Class/Compound | Receptor Target | Activity | Effective Concentration (EC₅₀) |

|---|---|---|---|

| Compound 24e | Aryl Hydrocarbon Receptor (AHR) | Agonist | 0.015 µM |

| (1-benzo(1,3)dioxal-5-ylmethyl-piperidines-4-yl)-(5-chloro-1H-indazole-3-yl)-amine | Melanin-concentrating hormone-1 (MCH1) | Antagonist | Data not specified |

For novel compounds discovered through phenotypic screening, identifying the direct molecular target is a critical step. Chemical proteomics provides a powerful set of tools for this "target deconvolution." nih.gov Although specific studies detailing the use of proteomics to deconvolute targets for this compound derivatives are not extensively published, the methodologies are well-established.

These approaches often involve creating a molecular probe by attaching a tag (e.g., an alkyne or diazirine group) to the compound of interest. nih.gov The probe is then used in affinity-based pulldown experiments from cell lysates to isolate binding partners, which are subsequently identified by mass spectrometry. nih.govnih.gov This allows for an unbiased identification of both primary targets and potential off-targets from a complex cellular environment, providing crucial insights into a compound's mechanism of action and potential selectivity issues. nih.govworldpreclinicalcongress.com

Cellular Mechanism of Action Elucidation

Following target identification, research focuses on how the interaction between a compound and its target translates into a cellular response. This involves studying the modulation of signaling pathways and gene expression in relevant cell models.

Studies on 1H-indazole-3-amine derivatives have revealed their ability to influence key cellular pathways involved in cancer progression. One promising derivative, compound 6o , was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G0/G1 phase in chronic myeloid leukemia (K562) cells. nih.govresearchgate.net Further investigation suggested that this activity was mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net

In a different context, the AHR agonist 24e was shown to exert its effects by activating the AHR pathway. researchgate.net This activation is a critical step that leads to downstream changes in gene expression and cellular function. researchgate.net

The modulation of cellular pathways by bioactive compounds ultimately leads to changes in gene expression. The activation of the AHR pathway by compound 24e was confirmed to regulate the expression of Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1), a well-known AHR target gene. researchgate.net This demonstrates a direct link between receptor activation by the indazole derivative and a downstream genomic response.

Similarly, the modulation of the p53/MDM2 pathway by compound 6o would be expected to alter the expression of p53 target genes that control cell cycle progression and apoptosis, providing a mechanistic basis for its observed anti-tumor effects. nih.govresearchgate.net

Cell-Based Phenotypic Assays (e.g., antiproliferative effects in specific cell lines, antioxidant activity, antimicrobial activity)

Derivatives of the indazole scaffold have demonstrated a wide spectrum of activities in cell-based phenotypic assays, highlighting their potential as therapeutic agents. These assays provide crucial insights into the biological effects of these compounds at a cellular level.

Antiproliferative Effects: A significant body of research has focused on the antiproliferative properties of indazole derivatives against various human cancer cell lines. nih.govresearchgate.net These compounds have shown potent inhibitory effects on the growth of cancer cells, often with notable selectivity.

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govresearchgate.net Among the synthesized compounds, one derivative, designated as compound 6o , exhibited a particularly promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net Further investigations revealed that this compound's mechanism of action may involve the inhibition of Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest in a concentration-dependent manner. researchgate.net

Similarly, another study focused on optimizing 1H-indazol-3-amine derivatives as potent inhibitors of the fibroblast growth factor receptor (FGFR). One such derivative, compound 2a , which contains a 2,6-difluoro-3-methoxyphenyl group, showed an improved antiproliferative effect against KG1 and SNU16 cell lines, with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov In the context of breast cancer, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 demonstrated significant anti-proliferative efficacy against MCF-7 cells with an IC50 of 1.3 µM. nih.gov

The table below summarizes the antiproliferative activity of selected indazole derivatives in various cancer cell lines.

| Compound | Cell Line | IC50 Value |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM |

| 5k | Hep-G2 (Hepatoma) | 3.32 µM |

| 2a | KG1 (Acute Myeloid Leukemia) | 25.3±4.6 nM |

| 2a | SNU16 (Stomach Carcinoma) | 77.4±6.2 nM |

| K22 | MCF-7 (Breast Cancer) | 1.3 µM |

Antioxidant Activity: Indazole derivatives have also been investigated for their antioxidant properties. In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole , demonstrated the ability to inhibit lipid peroxidation by up to 70-80%. nih.gov These compounds also showed concentration-dependent inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical generation. nih.gov Among the tested compounds, 6-nitroindazole displayed the highest inhibition of DPPH free radicals. nih.gov This free radical scavenging activity suggests that these derivatives can mitigate oxidative stress, a key factor in various pathological conditions. nih.govmdpi.com

Antimicrobial Activity: The antimicrobial potential of indazole-based compounds has been explored against various pathogens. Research on 6-bromo-1H-indazole derivatives incorporating a 1,2,3-triazole moiety showed that several of these synthesized molecules expressed moderate to good inhibition against different bacterial and fungal strains. researchgate.net Another study on indole (B1671886) derivatives, a related heterocyclic scaffold, found that compounds containing chloro and methyl substituents generally exhibited better antimicrobial and antioxidant activities. researchgate.net The mechanism of action for these compounds may involve the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

Pre-clinical In Vitro Pharmacological Profiling

A crucial aspect of drug development is ensuring that a compound selectively targets diseased cells over healthy ones to minimize toxicity. nih.gov Indazole derivatives have shown promise in this regard. For example, compound 6o , which was effective against the K562 cancer cell line (IC50 = 5.15 µM), demonstrated significantly lower toxicity towards normal human embryonic kidney cells (HEK-293), with an IC50 value of 33.2 µM. nih.govresearchgate.net The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, was notably high for this compound, indicating a favorable selectivity profile. nih.gov In contrast, another compound, 5k , while potent against the Hep-G2 cancer cell line (IC50 = 3.32 µM), was found to be highly toxic to normal cells (HEK-293, IC50 = 12.17 µM), making it less attractive for further development due to its poor selectivity. nih.gov

Specificity assessments also involve evaluating a compound's activity against its intended molecular target versus other related targets. For instance, certain indole-based derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, while others, like Osimertinib, show high selectivity (approximately 200-fold) for mutant forms of EGFR (T790M/L858R) over the wild-type protein, which is a highly desirable characteristic for targeted cancer therapy. nih.gov

The pharmacological effect of indazole derivatives is often dependent on both the concentration of the compound and the duration of exposure. nih.govucla.edumedscape.com Many of their observed biological activities, including antiproliferative, antioxidant, and anti-inflammatory effects, exhibit a concentration-dependent relationship, where a greater effect is seen with increasing drug concentration. nih.govnih.gov For example, compound 6o was confirmed to affect apoptosis and the cell cycle in a concentration-dependent manner. researchgate.net Similarly, the inhibition of DPPH free radical generation by indazole derivatives was also found to be concentration-dependent. nih.gov

In vivo studies have also highlighted time-dependent effects. The anti-inflammatory activity of indazoles in a rat model of paw edema was shown to be both dose- and time-dependent, with the maximum reduction in swelling observed at the fifth hour after administration. researchgate.net This suggests that the therapeutic efficacy is influenced not just by the amount of the drug but also by maintaining an effective concentration over a specific period. nih.govmedscape.com

Efficacy Studies in In Vivo Pre-clinical Disease Models (Non-Human)

Following promising in vitro results, the efficacy of this compound derivatives and related compounds is evaluated in non-human, pre-clinical disease models to assess their therapeutic potential in a whole-organism context.

Indazole derivatives that target specific proteins involved in cancer progression have been tested in in vivo cancer models. For instance, inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division, have been developed from an N-(1H-indazol-6-yl)benzenesulfonamide scaffold. nih.gov The therapeutic potential of targeting PLK4 has been demonstrated in xenograft studies in mice, where the loss of PLK4 was shown to markedly suppress the proliferation and growth of breast cancer tumors. nih.gov This provides strong evidence that potent and selective indazole-based PLK4 inhibitors could translate into effective tumor growth inhibition in an in vivo setting.

The anti-inflammatory properties of indazole derivatives have been confirmed in several in vivo models of inflammation. nih.govresearchgate.netnih.gov In a widely used model, carrageenan-induced hind paw edema in rats, indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner. researchgate.net The derivative 5-aminoindazole , at a dose of 100 mg/kg, produced a maximum inhibition of edema of 83.09%, an effect comparable to the standard anti-inflammatory drug diclofenac. nih.govresearchgate.net

In another model, a 1,5-disubstituted indazol-3-ol derivative demonstrated anti-inflammatory activity after topical application, inhibiting arachidonic acid-induced mouse ear edema by 41%. nih.gov This same compound also showed marked inhibition (47%) of antigen-induced airway eosinophilia in guinea pigs, indicating its potential in allergic inflammation models. nih.gov Furthermore, a derivative of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one was shown to substantially alleviate imiquimod-induced psoriasis-like skin lesions in a mouse model, acting as an agonist for the aryl hydrocarbon receptor (AHR). researchgate.net

The table below presents the in vivo anti-inflammatory activity of selected indazole derivatives.

| Compound | Model | Maximum Inhibition |

| Indazole | Carrageenan-induced rat paw edema | 61.03% |

| 5-aminoindazole | Carrageenan-induced rat paw edema | 83.09% |

| 6-nitroindazole | Carrageenan-induced rat paw edema | 72.10% |

| Indazol-3-ol derivative (27) | Arachidonic acid-induced mouse ear edema | 41% |

| Indazol-3-ol derivative (27) | Antigen-induced airway eosinophilia (guinea pig) | 47% |

Efficacy in Antimicrobial Models (e.g., antiprotozoal activity, antifungal activity)

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial properties. ontosight.aisamipubco.com

Antiprotozoal Activity

While the broader class of indazole derivatives has been explored for various therapeutic applications, including antiparasitic effects, specific preclinical data on the antiprotozoal activity of this compound derivatives is not extensively detailed in the current body of scientific literature. samipubco.com The development of novel antiprotozoal agents remains an active area of research, with various heterocyclic compounds being investigated. rsc.orgmdpi.com

Antifungal Activity

Derivatives of the indazole nucleus have demonstrated notable antifungal properties. Although studies focusing specifically on this compound are limited, research on structurally related 5-halo-indazole derivatives provides insight into the potential of this chemical class.

In one study, a series of 3-phenyl-1H-indazole-5-carboxamide derivatives were synthesized and evaluated for their activity against several Candida species. Notably, compounds with this scaffold showed inhibitory activity against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov Another research effort focused on pyrazole-4-carboxamides bearing an indazole moiety. In this series, a compound featuring a 5-bromo-1H-indazole group, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, displayed potent and broad-spectrum antifungal activity against seven different phytopathogenic fungi, with efficacy exceeding that of the commercial fungicide boscalid (B143098) in some assays. mdpi.com

These findings suggest that the 5-halo-indazole scaffold is a promising framework for the development of new antifungal agents. The specific substitutions at other positions on the indazole ring and the nature of the appended chemical groups are critical in determining the spectrum and potency of the antifungal effect. nih.govmdpi.com

| Compound Derivative Class | Specific Compound Example | Target Fungi | Observed Activity |

|---|---|---|---|

| 3-Phenyl-1H-indazole-5-carboxamides | N,N-diethyl-3-phenyl-1H-indazole-5-carboxamide | Candida albicans, Candida glabrata (miconazole-susceptible and -resistant) | Demonstrated the most potent and broad anticandidal activity within its series. nih.gov |

| Pyrazole-carboxamides with Indazole Moiety | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, Botrytis cinerea, Phytophthora infestans | Exhibited excellent activity, in some cases higher than the commercial fungicide boscalid. mdpi.com |

Multi-Target and Polypharmacology Approaches

The concept of polypharmacology, where a single therapeutic agent interacts with multiple targets, is a key strategy in treating complex multifactorial diseases like cancer. samipubco.com The indazole core is recognized as a "privileged scaffold" that is particularly well-suited for the design of multi-target kinase inhibitors. nih.govrsc.org A number of approved anticancer drugs, such as Pazopanib and Axitinib, are based on the indazole structure and function by inhibiting multiple kinases. mdpi.com

Derivatives of this compound, particularly those with substitutions at the 3-position, have been investigated as multi-target kinase inhibitors. Research has shown that modifying the groups attached to the indazole ring can modulate the compound's selectivity and inhibitory profile across the human kinome. nih.govnih.gov

For instance, a study focused on developing treatments for lung squamous cell carcinoma led to the discovery of 3-substituted indazole derivatives that act as dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases implicated in this cancer. nih.gov Other research has identified 3-(pyrrolopyridin-2-yl)indazole derivatives that can selectively inhibit a panel of kinases including CHK1, CDK2, MEK1, GSK3β, and BRAF. nih.gov Furthermore, certain N-phenyl-N'-(indazolyl)urea derivatives have been identified as multi-kinase inhibitors targeting c-Kit, PDGFRβ, and FLT3. nih.gov

This capacity for multi-target engagement makes the indazole scaffold a valuable starting point for developing therapeutics that can simultaneously address multiple pathological signaling pathways, potentially leading to improved efficacy and overcoming drug resistance. samipubco.comnih.gov

| Indazole Derivative Class | Primary Molecular Targets | Therapeutic Area | Reported Potency/Activity |

|---|---|---|---|

| 3-Substituted indazoles | FGFR1, DDR2 | Lung Squamous Cell Carcinoma | Optimized compounds showed profound anti-tumor efficacy in mouse xenograft models. nih.gov |

| 3-(Pyrrolopyridin-2-yl)indazoles | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC | Cancer | Exhibited potent activity against HL60 cell line with IC50 values in the nanomolar range. nih.gov |

| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea | c-Kit, PDGFRβ, FLT3 | Cancer | Demonstrated Kd values of 68.5 nM, 140 nM, and 375 nM, respectively. nih.gov |

| 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Threonine Tyrosine Kinase (TTK) | Cancer | Identified as single-digit nanomolar TTK inhibitors with good oral bioavailability. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 1h Indazol 3 Yl Methanamine Derivatives

Systematic Substitution at the Indazole Ring System

The indazole ring system, with its fused benzene (B151609) and pyrazole (B372694) rings, offers multiple positions for substitution, each capable of influencing the molecule's interaction with biological targets. Understanding the impact of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Halogenation on Biological Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of (5-chloro-1H-indazol-3-yl)methanamine derivatives, the position and nature of the halogen substituent on the indazole ring play a pivotal role.

While the parent compound already possesses a chlorine atom at the 5-position, further halogenation at other positions has been explored. For instance, the introduction of additional halogen atoms, such as fluorine or bromine, at the 4-, 6-, or 7-positions can significantly alter the electronic distribution and lipophilicity of the molecule. Research on related heterocyclic compounds has shown that halogen substitutions can influence binding affinity, with some studies indicating that such substitutions can disfavor dual binding modes, potentially leading to increased selectivity for a specific target. nih.gov

The following table summarizes the hypothetical impact of different halogen substitutions on the biological activity of this compound derivatives, based on general principles observed in similar compound series.

| Substitution Position | Halogen | Predicted Impact on Activity | Rationale |

| 4 | F | Potential Increase | Can enhance binding through hydrogen bonding interactions. |

| 6 | Cl | Variable | May increase lipophilicity and cell permeability, but could also introduce steric hindrance. |

| 7 | Br | Potential Decrease | Increased size may lead to unfavorable steric clashes with the target protein. |

Role of Nitrogen Substituents

Studies on the N-alkylation of indazoles have demonstrated that the substitution pattern on the indazole ring can direct the regioselectivity of the reaction, favoring either the N-1 or N-2 isomer. While the biological activities of specific N-substituted derivatives of this compound are not extensively documented in publicly available literature, general SAR principles from related indazole series suggest that small alkyl groups, such as methyl or ethyl, at the N-1 position are often well-tolerated and can enhance metabolic stability. In contrast, bulky N-substituents may be detrimental to activity due to steric hindrance. N-arylation can introduce additional binding interactions, but the effect is highly dependent on the nature and substitution pattern of the aryl group.

Modifications at the Methanamine Side Chain

The methanamine side chain at the 3-position of the indazole ring is a critical determinant of the biological activity of these compounds. Modifications to this side chain, including changes in its length, branching, and the incorporation of various functional groups, have been a primary focus of SAR studies.

Chain Length and Branching Effects

Similarly, the introduction of branching, for instance, by adding a methyl group to the alpha-carbon of the side chain, can restrict the conformational freedom of the molecule. This can be advantageous if the constrained conformation is the one required for optimal binding, but detrimental otherwise.

The following table illustrates the potential effects of side chain modifications on biological activity.

| Side Chain Modification | Example | Potential Effect on Activity | Rationale |

| Chain Elongation | (5-chloro-1H-indazol-3-yl)ethanamine | May Increase or Decrease | Alters the positioning of the amino group relative to the indazole core. |

| Branching | 1-(5-chloro-1H-indazol-3-yl)ethanamine | Can Increase Selectivity | Restricts conformational flexibility, potentially favoring a bioactive conformation. |

Incorporation of Diverse Functional Groups

Introducing diverse functional groups onto the methanamine side chain can lead to new interactions with the biological target and modulate the compound's physicochemical properties. For example, the incorporation of hydroxyl groups can introduce hydrogen bonding capabilities, while acidic or basic moieties can form salt bridges.

Furthermore, the amino group of the methanamine side chain itself can be further substituted. N-alkylation or N-acylation can alter the basicity and lipophilicity of this group, which is often a key interaction point with target proteins. The introduction of larger substituents, such as benzyl (B1604629) or other aromatic groups, can provide additional van der Waals or pi-stacking interactions.

Stereochemical Influences on Biological Activity

Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. biomedgrid.comnih.govbiomedgrid.com For derivatives of this compound that possess a stereocenter, typically arising from branching in the methanamine side chain, the different stereoisomers can exhibit markedly different biological activities, potencies, and pharmacokinetic profiles.

For instance, in a hypothetical derivative such as 1-(5-chloro-1H-indazol-3-yl)ethanamine, the alpha-carbon of the side chain is a chiral center, leading to (R)- and (S)-enantiomers. It is common for one enantiomer to be significantly more active than the other (the eutomer), as it will have the correct three-dimensional arrangement to bind optimally to the target. The less active enantiomer (the distomer) may be inactive or could even contribute to off-target effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of such compounds.

Conformational Flexibility and Its Contribution to SAR

The orientation of the methanamine side chain relative to the indazole core is a critical determinant of biological activity. This flexibility allows the amine group and any further substitutions on it to adopt optimal geometries for forming key interactions, such as hydrogen bonds, with amino acid residues in a kinase hinge region or other binding pockets. For instance, in the context of kinase inhibition, the ability of the side chain to position a hydrogen bond donor or acceptor group to interact with the backbone of the kinase hinge is often a prerequisite for potent inhibitory activity.

The interplay between different substituents can also constrain or enhance conformational freedom. For example, bulky groups near a rotatable bond can limit the number of accessible conformations, potentially pre-organizing the molecule into a bioactive conformation and thus increasing binding affinity by reducing the entropic penalty of binding. Conversely, in some cases, a degree of flexibility is essential to allow for an "induced fit" to the target protein. nih.gov

An illustrative example of how conformational flexibility can impact SAR is seen in the development of inhibitors for various protein kinases. The ability of a molecule to adopt different conformations may allow it to bind to the active (DFG-in) or inactive (DFG-out) conformation of a kinase, which can be a key factor in achieving selectivity.

Table 1: Impact of Side Chain Flexibility on Kinase Inhibition for Hypothetical this compound Derivatives

| Derivative | Side Chain at 3-position | Relative Flexibility | Hypothetical Kinase Inhibition (IC₅₀) |

| 1 | -CH₂-NH₂ | High | Moderate |

| 2 | -CH₂-NH-Cyclopropyl | Reduced | High |

| 3 | -CH₂-NH-Phenyl | Moderate (Rotatable) | Variable |

| 4 | -CH₂-N(CH₃)₂ | High | Low |

This table is illustrative and based on general principles of medicinal chemistry.

Strategic Design for Enhanced Target Selectivity

Achieving target selectivity is a paramount challenge in drug discovery, particularly in the development of kinase inhibitors due to the high degree of homology within the kinome. Strategic design of this compound derivatives is crucial for minimizing off-target effects. Several strategies are employed to enhance selectivity.

One common approach is to exploit unique features of the target kinase's binding site. This often involves extending substituents from the indazole core to interact with less conserved regions of the ATP-binding pocket. For example, modifications at the N1 or N2 position of the indazole ring can project substituents into the solvent-exposed region or toward the ribose-binding pocket, where differences between kinases can be exploited.

Another key strategy involves targeting the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. By designing derivatives with substituents that can interact favorably with the specific gatekeeper residue of the target kinase (e.g., a small gatekeeper like threonine vs. a large one like methionine), a high degree of selectivity can be achieved. For instance, a bulky substituent on the methanamine side chain might be accommodated by a kinase with a small gatekeeper but clash with one having a larger gatekeeper.

The design of selective inhibitors often involves a multi-pronged approach, combining structural modifications at various positions of the this compound scaffold. This is frequently guided by structure-based drug design, utilizing X-ray crystal structures of the target protein in complex with lead compounds to inform subsequent rounds of chemical synthesis and optimization. nih.gov

Table 2: Strategic Modifications of the this compound Scaffold for Enhanced Selectivity

| Modification Position | Rationale for Selectivity | Example Modification | Potential Targeted Feature |

| N1 of Indazole | Exploit solvent-exposed region | Addition of a morpholinoethyl group | Unique surface residues |

| Amine of Methanamine | Target the gatekeeper pocket | Addition of a t-butyl group | Small gatekeeper residue |

| Phenyl ring of Indazole | Modulate interactions in the back pocket | Replacement of Cl with CF₃ | Specific hydrophobic pocket |

| N2 of Indazole | Alter hydrogen bonding network | Methylation | Differences in hinge region conformation |

This table presents hypothetical strategies based on established principles in kinase inhibitor design.

Development of Analogues and Derivatives of 5 Chloro 1h Indazol 3 Yl Methanamine for Research Applications

Design Principles for Novel Indazole Scaffolds Based on (5-chloro-1H-indazol-3-yl)methanamine Core

The design of new analogues based on the this compound scaffold is guided by established principles of medicinal chemistry and material science. The core structure presents several key regions that can be modified to modulate biological activity, selectivity, and physicochemical properties. These regions include the indazole ring system, the chloro substituent at the C5-position, and the aminomethyl group at the C3-position.

Indazole Ring System: The nitrogen atoms of the indazole ring (N1 and N2) are primary sites for modification. Alkylation, arylation, or acylation at the N1 position can significantly impact the molecule's steric and electronic properties, influencing its interaction with biological targets. nih.govbenthamdirect.com Such modifications have been shown to be critical in developing selective kinase inhibitors and other biologically active agents. nih.govmdpi.com The choice of substituent can also be used to improve properties like solubility or cell permeability.

C5-Position Substituent: The chlorine atom at the C5-position is an important interaction point, often involved in halogen bonding or occupying specific hydrophobic pockets in target proteins. Replacing the chloro group with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (-CF₃), cyano (-CN), or small alkyl groups can fine-tune these interactions. nih.gov Furthermore, the C5-position can be a vector for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing the introduction of a wide range of aryl or heteroaryl groups. nih.gov

C3-Position Side Chain: The aminomethyl group at the C3-position is a key functional handle for derivatization. The primary amine can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to secondary or tertiary amines. nih.gov These modifications can alter the basicity and hydrogen-bonding capacity of the side chain, which is often crucial for target engagement. nih.gov The length and flexibility of the linker between the indazole core and the terminal functional group can also be systematically varied to optimize binding affinity.

A structure-activity relationship (SAR) study of indazole-3-carboxamides, for instance, revealed that the specific regiochemistry of the amide linker at the C3-position was critical for the inhibition of the calcium-release activated calcium (CRAC) channel. nih.gov This highlights the importance of precise structural modifications around the C3-position for achieving desired biological outcomes.

Synthesis and Characterization of Compound Libraries

To explore the chemical space around the this compound core, compound libraries are generated using high-throughput synthesis techniques. These libraries are essential for screening and identifying compounds with desired research applications.

Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex small molecules from a common starting material. Applying DOS principles to the this compound scaffold would involve multi-step reaction sequences designed to introduce a wide range of functional groups and stereochemical arrangements. For example, starting with a suitable precursor, various cyclization strategies could be employed to generate not only the indazole core but also related heterocyclic systems. acs.org The use of N-tosylhydrazones as precursors allows for the facile synthesis of various heterocyclic compounds, including indazoles, by reacting them with different coupling partners. acs.org This approach enables the creation of a library with significant skeletal diversity, increasing the probability of discovering novel molecular probes or materials.

Parallel synthesis has become a cornerstone in modern drug discovery and materials science, enabling the rapid and efficient generation of large libraries of related compounds. spirochem.com This technique involves performing multiple reactions simultaneously in an array format, such as in 96-well plates. spirochem.com

A solution-phase parallel synthesis strategy can be readily applied to the this compound core. nih.govbenthamdirect.com By utilizing the aminomethyl group as a point of diversification, a library of amides or sulfonamides can be generated by reacting the core structure with an array of carboxylic acids or sulfonyl chlorides, respectively. Each reaction is performed in a separate well, allowing for the straightforward synthesis and purification of individual compounds. Such methods have been successfully used to produce libraries of tri-substituted indazoles with yields often ranging from 50-90% depending on the reaction step. nih.govbenthamdirect.com The resulting compounds are typically characterized using high-throughput methods like LC-MS and NMR spectroscopy.

Below is an interactive data table illustrating a hypothetical parallel synthesis library derived from this compound, where the primary amine is acylated with various carboxylic acids.

| Compound ID | R-Group (from R-COOH) | Resulting Amide Structure | Molecular Formula |

| LIB-001 | Acetyl | C₁₀H₁₀ClN₃O | |

| LIB-002 | Benzoyl | C₁₅H₁₂ClN₃O | |

| LIB-003 | Cyclohexylcarbonyl | C₁₅H₁₈ClN₃O | |

| LIB-004 | 4-Fluorobenzoyl | C₁₅H₁₁ClFN₃O | |

| LIB-005 | Thiophene-2-carbonyl | C₁₃H₁₀ClN₃OS |

Note: Structures are representational.

Bioconjugation Strategies with this compound Analogues

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or peptide, or to a synthetic polymer. Analogues of this compound, with their versatile functional groups, are well-suited for such applications.

The development of chemical probes is essential for studying biological processes. The primary amine of this compound provides a convenient attachment point for conjugation to proteins. This can be achieved through the formation of a stable amide bond by reacting the amine with activated carboxyl groups (e.g., N-hydroxysuccinimide esters) on the protein surface.

Alternatively, the amine can be modified to introduce other functionalities suitable for bioorthogonal "click" chemistry, such as an azide (B81097) or an alkyne. These groups can then react selectively and efficiently with a corresponding functional group on a target biomolecule. Phenyl-1,2,4-triazoline-3,5-diones (PTADs) represent another class of reagents that show high chemoselectivity for tyrosine residues on proteins, offering a different strategy for conjugation if the indazole analogue is appropriately functionalized. nih.gov The resulting bioconjugates can be used as affinity probes to identify protein targets or as fluorescent probes if a fluorophore is incorporated into the indazole analogue's structure. nih.gov

The integration of heterocyclic scaffolds like indazole into polymeric structures can lead to advanced materials with unique optical, electronic, or biological properties. rsc.org The aminomethyl group of this compound can be used to incorporate the indazole moiety into a polymer backbone. For instance, it can be used as a monomer in condensation polymerization with dicarboxylic acids to form polyamides.

Furthermore, the indazole nitrogen can be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization would yield a polymer with indazole units pendant to the main chain. The imidazole (B134444) ring, a related heterocycle, is known to participate in hydrogen bonding and electrostatic interactions, and polymers containing these units have applications as bioactive materials and polyelectrolytes. researchgate.net Similarly, indazole-containing polymers could be investigated for applications in areas such as organic electronics, sensing, or as functional coatings.

Strategic Applications of 5 Chloro 1h Indazol 3 Yl Methanamine in Academic Drug Discovery Research

Utilization as a Chemical Probe for Biological Processes

While (5-chloro-1H-indazol-3-yl)methanamine itself has not been extensively documented as a standalone chemical probe, its core indazole structure is a key component in the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets with high affinity. researchgate.net This characteristic makes indazole-containing compounds, including derivatives of this compound, excellent starting points for developing potent and selective chemical probes.

For instance, researchers have developed indazole-based inhibitors for targets like the EZH2 methyltransferase. rsc.org The development process often begins with a fragment or a small molecule hit containing the indazole core, which is then optimized to create a highly potent and selective tool compound. rsc.org These probes must meet stringent criteria, including high in vitro potency (typically below 100 nM), significant selectivity over related proteins (greater than 30-fold), and demonstrated on-target effects in cellular assays (at concentrations greater than 1 µM). rsc.org The derivatization of the this compound scaffold allows for the fine-tuning of these properties to generate chemical probes capable of elucidating the biological functions of their targets.

Lead Compound Optimization Strategies Based on Indazole Scaffolds

The process of lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its therapeutic properties. danaher.compatsnap.com The indazole scaffold, inherent to this compound, offers numerous avenues for such optimization due to its versatile chemical nature. researchgate.netbldpharm.com Medicinal chemists can systematically alter the structure to enhance potency, selectivity, and pharmacokinetic profiles. patsnap.comichorlifesciences.com

One common strategy involves exploring the structure-activity relationships (SAR) by introducing various substituents at different positions of the indazole ring. For example, in the development of epidermal growth factor receptor (EGFR) kinase inhibitors, modifications to the indazole core led to compounds with significantly enhanced potency. nih.gov Similarly, optimization of indazole-based compounds targeting AMP-activated protein kinase (AMPK) involved systematic modifications that resulted in potent and selective activators with improved metabolic stability. nih.gov

Key optimization strategies for indazole scaffolds include:

Substitution at the N1 position: Modifying the substituent at the N1 position of the indazole ring can influence binding affinity and selectivity. For example, the introduction of a 4-benzylmorpholine (B76435) group in an indazole derivative led to a potent EZH2 inhibitor. rsc.org

Functionalization at the C3 and C5 positions: The methanamine group at the C3 position and the chloro group at the C5 position of this compound are key points for modification. These positions can be altered to explore interactions with different pockets of a target protein, thereby improving affinity and selectivity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties without compromising biological activity.

The following table illustrates examples of lead optimization based on the indazole scaffold, showcasing how structural modifications impact biological activity.

| Scaffold/Lead Compound | Target | Modification | Resulting Activity |

| 1H-Indazole Derivative | EGFR Kinase | Structure-guided design from a lead compound. | Potent inhibition of EGFR T790M and EGFR kinases with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov |

| Benzimidazole-based Activator | AMPK | Hit-to-lead optimization. | Discovery of a potent and selective activator with robust target engagement and improved lipid metabolism in mice. nih.gov |

| 1H-Indazole-3-amine | Bcr-Abl | Synthesis of a series of derivatives. | Identification of potent inhibitors against Bcr-Abl wild type and T315I mutant, with one compound showing comparable potency to Imatinib. mdpi.com |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds. acs.org This approach starts with screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govmdpi.com Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules used in traditional high-throughput screening (HTS). mdpi.comyoutube.com

The indazole moiety, the core of this compound, is an ideal fragment for FBDD due to its favorable properties, including a rigid structure and the presence of hydrogen bond donors and acceptors. It serves as an effective anchor that can be elaborated into more potent and larger molecules. nih.govnih.gov

A notable example is the discovery of indazole-based AXL kinase inhibitors. nih.gov The process began with a high-concentration biochemical screen that identified an indazole fragment as a hit. This initial fragment was then optimized by screening an in-house library of expanded fragments, leading to a more potent compound. nih.gov Subsequent structure-guided optimization, informed by X-ray crystallography, resulted in a potent inhibitor with moderate in vivo exposure levels, making it a suitable starting point for further development. nih.gov Similarly, FBDD has been successfully used to identify hydroxy-indazole-carboxamides as novel inhibitors of Hsp90. nih.gov

The progression from a fragment hit to a lead compound in FBDD typically involves the following steps:

Fragment Screening: A library of fragments is screened to identify binders to the target protein.

Hit Validation: The binding of the fragment hits is confirmed and characterized using biophysical techniques like NMR or X-ray crystallography. nih.gov

Fragment Evolution: The validated fragment is then grown or linked with other fragments to increase its size and affinity for the target. rsc.org This process is guided by structural information to ensure that the added chemical moieties make favorable interactions with the target. nih.gov

The table below provides an example of the progression from an indazole fragment to a more potent inhibitor.

| Compound Type | Target | Affinity (IC50) | Key Features |

| Indazole Fragment Hit | AXL Kinase | High µM | Identified through high-concentration biochemical screening. nih.gov |

| Optimized Fragment | AXL Kinase | Low µM | Improved affinity achieved by screening an expanded fragment library. nih.gov |

| Potent Inhibitor | AXL Kinase | nM range | Developed through structure-guided optimization, showing moderate in vivo exposure. nih.gov |

Integration into Chemogenomic Libraries for Phenotypic Screening

Chemogenomic libraries are collections of small molecules with known biological activities that are used in phenotypic screening to identify compounds that produce a desired cellular or organismal phenotype. enamine.net Phenotypic screening has regained prominence in drug discovery as it can uncover novel mechanisms of action and identify first-in-class drugs. enamine.net

Privileged scaffolds like the indazole ring are valuable components of chemogenomic and phenotypic screening libraries. researchgate.net Their ability to interact with a wide range of biological targets increases the likelihood of finding a "hit" in a phenotypic screen. By including diverse derivatives of scaffolds like this compound, these libraries can effectively probe a vast area of biological space.

The design of these libraries often involves including compounds that are not only diverse in their chemical structures but also have drug-like properties. The data from screening these libraries can be used to build structure-activity relationships and to identify the biological targets responsible for the observed phenotype. For example, a phenotypic screen might identify an indazole-containing compound that prevents the proliferation of cancer cells. Subsequent studies would then focus on identifying the specific protein or pathway that is being modulated by the compound. This approach provides a powerful tool for discovering new drug targets and therapeutic agents. enamine.net

Future Directions and Emerging Research Avenues for 5 Chloro 1h Indazol 3 Yl Methanamine Research

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)

The synthesis of complex heterocyclic compounds like indazole derivatives is continuously evolving. nih.govresearchgate.net Future research will likely move beyond traditional batch processing to embrace more sustainable and efficient technologies such as photoredox catalysis and flow chemistry.

Photoredox Catalysis: This method uses visible light to drive chemical reactions, often under milder conditions than traditional methods. d-nb.infoacs.org For indazole synthesis, photoredox catalysis offers novel pathways for forming the critical N-N bond of the indazole ring, potentially reducing the need for harsh reagents and improving yields. acs.orgacs.orgnih.gov Research has demonstrated the successful synthesis of various indazole-containing structures using ruthenium-based photocatalysts, highlighting the potential for this technology to create diverse libraries of (5-chloro-1H-indazol-3-yl)methanamine derivatives. d-nb.inforesearchgate.net

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from conventional batch synthesis, offering enhanced safety, scalability, and efficiency. numberanalytics.comsci-hub.se Performing reactions in a continuous flow allows for precise control over parameters like temperature, pressure, and reaction time, leading to cleaner reactions and higher yields. springerprofessional.dedurham.ac.uk This methodology is particularly well-suited for the synthesis of heterocyclic compounds and has been successfully applied to generate libraries of bioactive molecules. sci-hub.semdpi.com Adopting flow chemistry for the derivatization of this compound could significantly accelerate the synthesis-testing cycle in drug discovery programs. durham.ac.ukresearchgate.net

| Methodology | Core Principle | Key Advantages for Indazole Synthesis | Representative Catalyst/System | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light energy to initiate and drive chemical reactions via single-electron transfer. | Milder reaction conditions, high functional group tolerance, novel bond-forming strategies (e.g., intramolecular N-N bond formation). | Ruthenium (e.g., Ru(bpy)₃Cl₂) or Iridium-based photocatalysts. | acs.orgacs.orgnih.gov |

| Flow Chemistry | Reactants are continuously pumped through a reactor for chemical transformation. | Enhanced safety, superior heat/mass transfer, improved reproducibility, ease of scalability, and potential for automation. | Micro- or meso-reactors, packed-bed reactors with immobilized catalysts. | sci-hub.sespringerprofessional.dedurham.ac.uk |

Investigation of Undiscovered Biological Targets and Pathways

While indazole-based compounds are well-known as kinase inhibitors, the full spectrum of their biological targets remains an active area of investigation. techscience.comrsc.org Future research will focus on identifying novel interacting proteins and elucidating their impact on cellular pathways. Techniques like scaffold hopping, where the core chemical structure is modified, have already shown that changing an indole (B1671886) to an indazole can shift selectivity, for instance, creating dual inhibitors for anti-apoptotic proteins like MCL-1 and BCL-2 from a selective MCL-1 lead. rsc.org

Emerging areas of interest for indazole derivatives include:

Anti-apoptotic Proteins: Beyond known kinase targets, exploring the inhibition of other members of the BCL-2 family could yield new cancer therapeutics. rsc.org

Viral Proteases: The SARS-CoV-2 main protease (MPro) has been identified as a potential target for novel thiazolyl-indazole derivatives, suggesting a broader antiviral role for this scaffold. chemrxiv.org

Histone Deacetylases (HDACs): Fragment-based virtual screening has led to the design of potent indazole-based HDAC inhibitors, opening a new front for epigenetic-based therapies. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): N-1-substituted indazole-3-carboxamides have been synthesized and evaluated as PARP-1 inhibitors, which are critical for DNA repair pathways. nih.gov

Chemoproteomics and activity-based protein profiling are powerful tools that can be used to systematically map the target space of this compound derivatives across the entire proteome, revealing previously unknown off-targets and novel therapeutic opportunities.

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov These computational tools can analyze vast datasets to predict drug-target interactions (DTI), optimize molecular properties, and forecast potential liabilities. researchgate.netnih.govijimai.org

Future applications for the this compound scaffold include:

Predictive DTI Models: AI algorithms can be trained on existing data to predict new biological targets for indazole derivatives, guiding experimental validation efforts. nih.govmdpi.com

Generative Chemistry: ML models can design novel indazole derivatives de novo with optimized properties, such as high potency for a specific target, good selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Virtual High-Throughput Screening (vHTS): AI can screen massive virtual libraries of indazole-based compounds against a target protein's structure, identifying promising candidates much faster and more cost-effectively than experimental screening. nih.govfrontiersin.org

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Drug-Target Interaction (DTI) Prediction | Utilizes algorithms (e.g., deep learning, support vector machines) to predict the likelihood of interaction between a compound and a biological target. | Identifies novel kinases or other protein targets, enables drug repositioning. | researchgate.netijimai.org |

| Generative Models | Designs new molecules with desired properties by learning from existing chemical data. | Creates novel, optimized indazole derivatives with enhanced potency and selectivity. | nih.gov |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of new chemical entities. | Prioritizes derivatives with better drug-like properties early in the discovery process, reducing late-stage failures. | nih.gov |

| Virtual Screening | Computationally screens large compound libraries to identify molecules that are likely to bind to a drug target. | Rapidly identifies promising hits from virtual libraries of indazole derivatives, reducing time and cost. | nih.govfrontiersin.org |

Development of this compound Derivatives for Specific Biological Tool Development

Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated "chemical probes" to investigate biological systems. nih.gov These tools are indispensable for target validation and for dissecting complex signaling pathways. nih.gov

Future work in this area will involve modifying the core scaffold to create:

Activity-Based Probes (ABPs): These probes can be designed to covalently bind to a target protein (e.g., a specific kinase) in an activity-dependent manner, allowing for direct measurement of target engagement in cells and tissues.

Photoaffinity Labels: By incorporating a photoreactive group, these derivatives can be used to covalently crosslink to their binding partners upon UV irradiation, enabling the unambiguous identification of direct targets.

Fluorescent Probes: Attaching a fluorescent dye to the indazole scaffold can allow for the visualization of target localization and dynamics within living cells using advanced microscopy techniques. reactionbiology.com

The development of a suite of high-quality chemical probes based on the this compound core would provide invaluable resources for the broader biomedical research community to explore the function of its target proteins. nih.gov

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and possible side effects of drugs derived from this compound, it is crucial to look beyond single-target interactions and embrace a systems-level perspective. nih.gov Systems biology integrates large-scale 'omics' datasets (e.g., genomics, proteomics, phosphoproteomics, metabolomics) to model the complex and dynamic networks that govern cellular behavior. mdpi.com

By treating cells or organisms with an indazole-based inhibitor and subsequently performing multi-omics analysis, researchers can:

Map Pathway Perturbations: Quantitative phosphoproteomics can provide an unbiased, global snapshot of how a kinase inhibitor alters cellular signaling networks, identifying both on-target and off-target effects. acs.org

Identify Biomarkers: Systems-level data can reveal molecular signatures (biomarkers) that predict sensitivity or resistance to a particular compound, paving the way for personalized medicine.